Tris(3-methyl-2,3-dibromobutyl)phosphate
Description
Structure
3D Structure
Properties
CAS No. |
111712-48-2 |
|---|---|
Molecular Formula |
C15H27Br6O4P |
Molecular Weight |
781.8 g/mol |
IUPAC Name |
tris(2,3-dibromo-3-methylbutyl) phosphate |
InChI |
InChI=1S/C15H27Br6O4P/c1-13(2,19)10(16)7-23-26(22,24-8-11(17)14(3,4)20)25-9-12(18)15(5,6)21/h10-12H,7-9H2,1-6H3 |
InChI Key |
JZVSPOUYGLZKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(COP(=O)(OCC(C(C)(C)Br)Br)OCC(C(C)(C)Br)Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Pathways of Tris 3 Methyl 2,3 Dibromobutyl Phosphate
Reported Synthetic Routes for Tris(3-methyl-2,3-dibromobutyl)phosphate and Analogs
The synthesis of trialkyl phosphates, including halogenated analogs, commonly involves the reaction of phosphorus oxychloride (POCl₃) with the corresponding alcohol. google.comwikipedia.org For this compound, the precursor alcohol would be 3-methyl-2,3-dibromobutan-1-ol. The synthesis would likely proceed via the esterification of phosphorus oxychloride with three equivalents of this alcohol.
Reaction Mechanisms Involving Phosphorus Oxychloride and Halogenated Alcohols
The reaction between phosphorus oxychloride and an alcohol is a nucleophilic substitution at the phosphorus center. wikipedia.org The mechanism involves the stepwise replacement of the chlorine atoms on the phosphorus oxychloride molecule with the alkoxy groups from the halogenated alcohol.
The general mechanism can be outlined as follows:
First Esterification: The alcohol (ROH, where R is the 3-methyl-2,3-dibromobutyl group) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This results in the displacement of a chloride ion and the formation of a monoalkoxy phosphorodichloridate (ROP(O)Cl₂) and hydrogen chloride (HCl).
Second Esterification: A second molecule of the alcohol reacts with the monoalkoxy phosphorodichloridate, leading to the formation of a dialkoxy phosphorochloridate ((RO)₂P(O)Cl) and another molecule of HCl.
Third Esterification: The final step involves the reaction of a third alcohol molecule with the dialkoxy phosphorochloridate to yield the desired trialkyl phosphate (B84403) product, this compound ((RO)₃P=O), and a third molecule of HCl.
These reactions are typically carried out in the presence of an HCl acceptor, such as a tertiary amine (e.g., pyridine (B92270) or triethylamine), to neutralize the hydrogen chloride byproduct and drive the reaction to completion. wikipedia.org
Table 1: Postulated Reaction Steps for the Synthesis of this compound
| Step | Reactants | Products | Byproduct |
| 1 | POCl₃ + ROH | ROP(O)Cl₂ | HCl |
| 2 | ROP(O)Cl₂ + ROH | (RO)₂P(O)Cl | HCl |
| 3 | (RO)₂P(O)Cl + ROH | (RO)₃P=O | HCl |
| R represents the 3-methyl-2,3-dibromobutyl group. |
Evaluation of Synthetic Efficiency and Scalability in Laboratory Settings
While specific data on the synthetic efficiency and scalability for this compound are not available in the reviewed literature, general principles for analogous reactions can be considered. The efficiency of such esterification reactions is influenced by several factors:
Stoichiometry: The use of a slight excess of the alcohol can help to ensure complete reaction of the phosphorus oxychloride.
Reaction Temperature: The reaction is typically performed at low temperatures to control its exothermic nature.
Solvent: An inert solvent is often used to facilitate the reaction and subsequent work-up. google.com
Purification: The final product is usually purified by washing to remove any remaining starting materials, byproducts, and the HCl acceptor salt, followed by distillation or chromatography.
For laboratory-scale synthesis, this method is generally efficient. However, scalability can present challenges related to heat management, efficient mixing, and the handling of corrosive byproducts like HCl. Industrial-scale production of similar trialkyl phosphates often involves continuous processes and specialized equipment to manage these issues effectively. google.com
Targeted Synthesis of Metabolites and Research Analogs
The study of flame retardant metabolism is crucial for understanding their environmental fate and toxicological profiles. The synthesis of potential metabolites and analogs allows for their use as analytical standards and in toxicological studies. For this compound, key metabolic transformations would likely involve dealkylation and hydroxylation.
Generation of Bis(dibromobutyl)phosphate Derivatives and Other Transformation Products
A primary metabolic pathway for many organophosphate esters is dealkylation, leading to the formation of dialkyl phosphate metabolites. In the case of this compound, this would result in the formation of Bis(3-methyl-2,3-dibromobutyl)phosphate.
The targeted synthesis of such metabolites can be challenging. One potential approach involves the controlled partial hydrolysis of the parent compound. However, achieving selective removal of only one alkyl group can be difficult and may lead to a mixture of products.
Another approach could involve a "bottom-up" synthesis. This would entail reacting phosphorus oxychloride with two equivalents of the halogenated alcohol to form the dialkoxy phosphorochloridate, followed by a controlled hydrolysis step to replace the remaining chlorine atom with a hydroxyl group.
Further transformation products that could be of interest for research purposes include hydroxylated derivatives, where a C-H bond on the alkyl chain is oxidized to a C-OH group. The synthesis of these compounds would likely involve multi-step synthetic routes starting from a functionalized precursor alcohol. Studies on other brominated flame retardants have shown that debromination and the formation of hydroxylated and methoxylated metabolites are common metabolic pathways. nih.gov
Table 2: Potential Metabolites and Transformation Products of this compound
| Compound Type | General Structure | Potential Synthetic Approach |
| Dialkyl Phosphate | ((RO)₂P(O)OH) | Controlled hydrolysis of the parent compound or synthesis from (RO)₂P(O)Cl |
| Hydroxylated Metabolite | (RO)₂(R'OH)P=O | Multi-step synthesis involving a functionalized alcohol precursor |
| R represents the 3-methyl-2,3-dibromobutyl group, and R'OH represents the hydroxylated alkyl chain. |
Advanced Analytical Methodologies for the Detection and Quantification of Tris 3 Methyl 2,3 Dibromobutyl Phosphate in Environmental and Biological Matrices
Chromatographic Techniques for Separation and Identification in Complex Samples
Chromatography is an essential step in the analysis of trace organic pollutants, enabling the separation of the target analyte from interfering components within a sample matrix. This separation is critical for accurate identification and quantification, especially when dealing with the complexity of environmental (e.g., water, soil) and biological (e.g., urine, plasma) matrices.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com In the context of brominated flame retardants, GC-MS offers high chromatographic resolution and sensitive detection.
However, a significant challenge in the GC analysis of many brominated organophosphates is their thermal lability. For instance, studies on the closely related TDBPP have shown that the compound can thermally decompose during injection, particularly when using a splitless injection method, or within the heated GC column or MS ion source. nih.gov This degradation can lead to inaccurate quantification and misidentification. To mitigate this, method development often focuses on optimizing injection techniques, such as using quartz liners and shorter columns, to minimize thermal stress on the analyte. nih.gov Despite these challenges, validated GC-MS methods have been successfully developed for compounds like TDBPP in textile products, demonstrating its utility when properly optimized. nih.gov
Table 1: Typical GC-MS Parameters for the Analysis of Related Brominated Organophosphates This table is interactive. You can sort and filter the data.
| Parameter | Setting | Rationale/Comment | Reference |
|---|---|---|---|
| Injector Type | Split/Splitless | Splitless injection is often used for trace analysis but can increase thermal decomposition risk. | nih.gov |
| Injector Temperature | 250 - 280 °C | Must be high enough for volatilization but low enough to minimize degradation. | chemrxiv.org |
| Column Type | Fused-silica capillary (e.g., DB-5ms) | Provides high separation efficiency. | nih.govchemrxiv.org |
| Column Dimensions | 15-30 m length, 0.25 mm I.D., 0.25 µm film | Shorter columns can reduce analysis time and on-column degradation. | nih.gov |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. | chemrxiv.org |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Allows for the separation of compounds with a range of boiling points. | chemrxiv.org |
| Ionization Mode | Electron Impact (EI) | Standard ionization technique providing reproducible fragmentation patterns for library matching. | chemrxiv.org |
| Mass Analyzer | Quadrupole, Triple Quadrupole | Provides mass-to-charge ratio information for identification and quantification. | chemrxiv.org |
Liquid chromatography-mass spectrometry (LC-MS) is an increasingly preferred alternative to GC-MS for thermally labile and less volatile compounds. By analyzing the compound in the liquid phase, LC-MS avoids the high temperatures of GC injection ports that can cause degradation. This technique is particularly suitable for analyzing organophosphate esters in aqueous and biological samples. nih.govresearchgate.net
High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) systems are used to separate the analyte from the sample matrix before it enters the mass spectrometer. google.com The use of UHPLC can significantly shorten analysis times compared to conventional HPLC. google.com Electrospray ionization (ESI) is a common soft ionization technique used in this context, which preserves the molecular ion, providing crucial molecular weight information. mdpi.com
Table 2: LC-MS/MS Parameters for the Analysis of Tris(2,3-dibromopropyl)phosphate This table is interactive. You can sort and filter the data.
| Parameter | Setting | Rationale/Comment | Reference |
|---|---|---|---|
| LC System | UHPLC | Provides faster separation and higher resolution. | google.com |
| Column | Reversed-phase (e.g., C18) | Good retention for moderately nonpolar compounds like OPFRs. | nih.gov |
| Mobile Phase A | Water with additives (e.g., formic acid, ammonium (B1175870) formate) | Additives improve ionization efficiency and peak shape. | mdpi.com |
| Mobile Phase B | Methanol (B129727) or Acetonitrile | Organic solvent to elute the analyte. | mdpi.com |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale columns. | nih.gov |
| Gradient | Increasing percentage of Mobile Phase B over time | Elutes compounds based on their hydrophobicity. | mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), positive mode | Soft ionization technique suitable for polar and semi-polar compounds. | mdpi.com |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ is excellent for quantification; Orbitrap provides high mass accuracy. | google.commdpi.com |
Advanced Sample Preparation and Extraction Techniques
The goal of sample preparation is to extract the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of technique depends heavily on the matrix type.
For aqueous samples, Solid-Phase Extraction (SPE) is a common and effective technique. The water sample is passed through a cartridge containing a solid sorbent (e.g., C18) that retains the analyte. google.com Interfering salts and polar compounds are washed away, after which the analyte is eluted with a small volume of an organic solvent like acetonitrile. The eluate is then often concentrated before analysis. google.com
For solid samples like textiles or polymers, solvent extraction is typically employed. Ultrasonic extraction using solvents like a methanol-isopropanol mixture has proven effective for extracting BFRs from polymeric materials. mdpi.com For textile samples, methods involving methanol extraction followed by a liquid-liquid partition cleanup step and purification on a Florisil cartridge have been established. nih.gov Another approach is reflux extraction with methanol containing hydrochloric acid. nih.gov These methods effectively separate the target compounds from the solid matrix prior to instrumental analysis.
Table 5: Sample Preparation Techniques for Different Matrices This table is interactive. You can sort and filter the data.
| Matrix Type | Technique | Key Steps | Rationale | Reference |
|---|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | 1. Condition C18 cartridge2. Load sample3. Wash interferences4. Elute with acetonitrile5. Concentrate eluate | Enriches the analyte and removes salts and polar interferences. | google.com |
| Textiles | Solvent Extraction / Column Cleanup | 1. Methanol extraction (reflux or sonication)2. Liquid-liquid partition3. Purification on Florisil cartridge | Isolates the analyte from the fabric and removes co-extracted matrix components. | nih.govnih.gov |
| Polymers | Ultrasonic Extraction | 1. Sample sonication in methanol/isopropanol2. Filtration of extract | Efficiently extracts additives like BFRs from the polymer matrix. | mdpi.com |
| Vegetables | Matrix Solid Phase Dispersion (MSPD) | 1. Blending of sample with sorbent2. Packing into a column3. Elution of analyte | Disperses the sample onto a solid support, facilitating efficient extraction. | mdpi.com |
Table 6: List of Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| BDBPP | Bis(2,3-dibromopropyl)phosphate |
| DART | Direct Analysis in Real Time |
| GC-MS | Gas Chromatography-Mass Spectrometry |
| HPLC | High-Performance Liquid Chromatography |
| LC-MS | Liquid Chromatography-Mass Spectrometry |
| MRM | Multiple Reaction Monitoring |
| MS/MS | Tandem Mass Spectrometry |
| OPFRs | Organophosphate Flame Retardants |
| SPE | Solid-Phase Extraction |
| SRM | Selected Reaction Monitoring |
| TDBPP / TDBrPP | Tris(2,3-dibromopropyl)phosphate |
| TDCPP | Tris(1,3-dichloro-2-propyl) phosphate (B84403) |
| TPP | Triphenyl phosphate |
Pressurized Liquid Extraction (PLE) and Gel Permeation Chromatography (GPC) for Matrix Clean-up
A robust analytical approach for solid and semi-solid matrices involves Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), followed by Gel Permeation Chromatography (GPC) for sample purification. This combination is highly effective for extracting semi-volatile organic compounds like Tris(3-methyl-2,3-dibromobutyl)phosphate from complex samples such as sediment, soil, and biological tissues.
Pressurized Liquid Extraction (PLE) utilizes elevated temperatures and pressures to enhance the efficiency and speed of the extraction process. nih.gov High pressure keeps the solvents in a liquid state above their atmospheric boiling points, while high temperatures decrease solvent viscosity and increase the solubility and diffusion rate of the target analyte, leading to rapid and thorough extraction. nih.gov The automated nature of PLE systems reduces solvent consumption and analyst intervention compared to traditional methods like Soxhlet extraction.
For a large, hydrophobic molecule such as this compound, a non-polar or moderately polar solvent system is typically employed. The selection of parameters is critical for achieving high recovery.
Illustrative PLE Parameters for Similar Compounds Below are typical parameters that would be adapted for the extraction of this compound from an environmental solid matrix.
| Parameter | Setting | Rationale |
| Solvent | Dichloromethane (DCM) or Hexane/Acetone (1:1) | Efficiently solubilizes non-polar to semi-polar brominated compounds. |
| Temperature | 100 - 120 °C | Increases extraction kinetics and analyte solubility. nih.gov |
| Pressure | 1500 - 2000 psi | Maintains the solvent in a liquid state well above its boiling point. |
| Static Cycles | 2 | Allows time for the solvent to penetrate the matrix and dissolve the analyte. |
| Static Time | 5 - 10 minutes per cycle | Provides sufficient duration for the diffusion of the analyte into the solvent. |
| Flush Volume | 60% of cell volume | Ensures the transfer of the extracted analyte from the cell to the collection vial. |
Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique indispensable for post-extraction clean-up, particularly for biological samples. researchgate.net The principle of GPC is to separate molecules based on their hydrodynamic volume in solution. The extract from PLE is passed through a column packed with porous beads. lcms.cz Large molecules, such as lipids and biopolymers, cannot enter the pores and are eluted quickly. Smaller analyte molecules, like this compound, can permeate the pores, resulting in a longer retention time and effective separation from high-molecular-weight interferences that could otherwise interfere with subsequent chromatographic analysis. lcms.cz
Typical GPC Clean-up Conditions The following table outlines representative conditions for a GPC system used to clean up sample extracts prior to analysis.
| Parameter | Specification | Purpose |
| Column | EnviroSep-ABC or similar GPC column | Specifically designed for separating environmental contaminants from matrix co-extractables. |
| Mobile Phase | Dichloromethane (DCM) or Cyclohexane/Ethyl Acetate | Solubilizes both the analyte and the matrix components while being compatible with the column packing. |
| Flow Rate | 5.0 mL/min | Provides efficient separation within a reasonable timeframe. |
| Detector | UV Detector (e.g., at 254 nm) | Monitors the elution of compounds to determine the correct fraction to collect. |
| Fraction Collection | Timed collection | The elution time for the analyte of interest is predetermined using standards, allowing for the selective collection of the purified fraction. |
Environmental Dynamics and Biogeochemical Cycling of Tris 3 Methyl 2,3 Dibromobutyl Phosphate
Occurrence and Global Distribution in Environmental Compartments
A thorough review of scientific literature yields no specific data on the detection or measured concentrations of Tris(3-methyl-2,3-dibromobutyl)phosphate in various environmental compartments.
Detection in Aquatic Systems, Sediments, and Soil
Currently, there is no available information in peer-reviewed studies detailing the presence of this compound in aquatic environments, including rivers, lakes, or oceans. Likewise, data on its concentration in sediment beds or soil matrices is absent from the scientific record.
Atmospheric Presence and Transport Mechanisms
Information regarding the atmospheric presence, potential for long-range transport, or the mechanisms governing its movement in the atmosphere for this compound is not available in the existing scientific literature.
Environmental Fate and Transport Processes
Specific studies detailing the environmental fate and transport processes of this compound are not publicly available.
Leaching and Release Pathways from Anthropogenic Sources
While it is understood that as a flame retardant additive, this compound can be incorporated into materials like polyester, specific research quantifying its leaching rates or identifying precise release pathways from consumer products or industrial waste streams has not been published.
Volatilization and Air-Surface Exchange Dynamics
The scientific literature does not currently contain data on the volatilization potential or the air-surface exchange dynamics of this compound.
Degradation Pathways and Environmental Transformation Products
Research into the degradation of this compound has focused on its thermal decomposition, a critical aspect of its function as a flame retardant. Studies have investigated its breakdown under heat, both alone and when incorporated into polymeric materials.
A key degradation pathway for this compound is thermal decomposition. canada.ca Kinetic studies using non-isothermal thermogravimetry have shown that the decomposition rate for tris(2,3-dibromo-3-methyl butyl) phosphate (B84403) (T23DB3MBP), an alternative name for the compound, is the fastest among a series of similar tris dibromo alkyl phosphates. canada.ca
During pyrolysis, a primary transformation process involves the significant release of hydrogen bromide (HBr). mdpi.comvdoc.pub This release of HBr is crucial to its flame retardant mechanism, as it is capable of inhibiting combustion reactions that occur in the gas phase. mdpi.comvdoc.pub In addition to the release of HBr, the formation of phosphorus-based species that act in the condensed phase has also been noted during its thermal degradation. mdpi.com
Thermal Decomposition Rate Comparison
| Compound | Relative Decomposition Rate | Primary Gaseous Product | Reference |
|---|---|---|---|
| Tris(2,3-dibromo-3-methyl butyl) phosphate | Fastest | Hydrogen Bromide (HBr) | canada.camdpi.com |
| Tris(2,3-dibromo-2-methyl propyl) phosphate | Slower than T23DB3MBP | N/A | canada.ca |
| Tris(3,4-dibromobutyl) phosphate | Marginally faster than T23DBPP | N/A | canada.ca |
| Tris(2,3-dibromo butyl) phosphate | Marginally faster than T23DBPP | N/A | canada.ca |
| Tris(2,3-dibromopropyl) phosphate (T23DBPP) | Baseline | N/A | canada.ca |
Hydrolysis and Photolytic Degradation Processes
The persistence of organophosphate flame retardants in the environment is significantly influenced by their susceptibility to abiotic degradation processes such as hydrolysis and photolysis. For the analogue compound TDBPP, hydrolysis of the primary phosphate ester structure is not considered a major degradation pathway under typical environmental conditions. nih.gov However, the carbon-bromine bonds within the propyl chains may be susceptible to hydrolysis, particularly in alkaline (basic) conditions. nih.gov
Regarding photolytic degradation, TDBPP is generally stable in sunlight. nih.gov Indirect degradation in the atmosphere mediated by hydroxyl radicals is not believed to be a significant environmental fate process. The compound's primary susceptibility is to thermal degradation, as it decomposes at approximately 200-370°C, a process that generates toxic and corrosive fumes, including hydrogen bromide, phosphorus oxides, and various brominated C3 compounds like bromopropenes and dibromopropenes. who.intinchem.org This suggests that under normal environmental temperatures, photolytic breakdown is minimal. In contrast, studies on other brominated flame retardants, such as Tris-(2,3-dibromopropyl) isocyanurate (TBC), have shown that direct photolysis can occur under specific UV irradiation, following pseudo-first-order kinetics. researchgate.netnih.gov
Biodegradation Studies and Persistence Assessment
Biodegradation is a critical process for the removal of organic pollutants from the environment. For TDBPP, studies consistently indicate that it is not readily biodegradable. In a standard test using activated sludge, TDBPP exhibited only 2% of its theoretical biochemical oxygen demand (BOD), confirming that microbial degradation is not a significant environmental fate process. nih.gov
This resistance to biodegradation contributes to the compound's persistence in the environment. The detection of TDBPP in various environmental compartments—including Arctic river water, seawater, wastewater sludge, and soil—long after its production and use were severely restricted in many countries, serves as strong evidence of its long-term persistence. healthvermont.govnih.gov This suggests that if this compound shares a similar resistance to microbial breakdown, it would also be expected to persist in the environment for extended periods.
Oxidative Debromination and Metabolite Formation Pathways
Once absorbed by organisms, TDBPP undergoes metabolic transformation, primarily through oxidative processes in the liver. This metabolism is dependent on oxygen and NADPH and is catalyzed by the cytochrome P-450 enzyme system. nih.gov A key transformation is oxidative debromination, where bromine atoms are cleaved from the alkyl chains. nih.gov This metabolic activation is considered a crucial step leading to the formation of reactive intermediates. nih.gov
The in-vivo metabolism of TDBPP results in several key metabolites. The major metabolic pathways involve oxidation at either the second or third carbon of the propyl group. nih.govwho.int
Table 1: Major Metabolites of Tris(2,3-dibromopropyl)phosphate (TDBPP)
| Metabolite Name | Formation Pathway | Significance | Reference |
|---|---|---|---|
| Bis(2,3-dibromopropyl)phosphate (Bis-BP) | Result of oxidation and hydrolysis of one ester linkage. | A major, persistent metabolite found in blood and tissues. nih.govwho.intnih.gov | nih.govwho.intnih.gov |
| 2-Bromoacrolein (B81055) | Formed via oxidation at the terminal carbon atom. | A highly reactive and mutagenic metabolite. nih.gov | nih.gov |
| 2,3-Dibromo-1-propanol | Formed through hydrolysis. | Detected in urine. nih.gov | nih.gov |
The formation of these metabolites, particularly the reactive 2-bromoacrolein, is linked to the compound's toxic and carcinogenic properties. nih.gov
Bioaccumulation and Biomagnification Potential in Environmental Organisms
Bioaccumulation refers to the net accumulation of a chemical by an organism from all sources, including water, food, and sediment. Biomagnification is the process whereby the concentration of that chemical increases in organisms at successively higher levels in a food chain. Brominated flame retardants as a class are often persistent and lipophilic (fat-soluble), properties that can lead to bioaccumulation in living tissues. nih.gov
However, for TDBPP, the potential for significant bioaccumulation appears to be low despite its persistence. nih.gov The primary reason cited is a relatively rapid rate of depuration (elimination) from the organism, which counteracts accumulation.
Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Research
The Bioconcentration Factor (BCF) is a key metric used to assess a chemical's tendency to accumulate in aquatic organisms directly from the water. Despite having an octanol-water partition coefficient (log Kow) of 3.02, which suggests a moderate potential to bioaccumulate, experimental studies on TDBPP have reported low BCF values. who.int
Table 2: Reported Bioconcentration Factors (BCF) for TDBPP
| Test Organism | Exposure Concentration | BCF Value | Study Reference |
|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | Not Specified | 2.7 | who.int |
| Carp (Cyprinus carpio) | 0.1 mg/L | < 0.7 to 1.9 |
Tissue Distribution and Accumulation Patterns in Aquatic and Terrestrial Biota
Following exposure and absorption, the distribution of TDBPP and its metabolites has been studied in rodents. The parent TDBPP compound is cleared from the body relatively quickly. who.intnih.gov However, its metabolites are distributed throughout the body and can persist for longer periods. nih.gov
The primary metabolite, Bis(2,3-dibromopropyl)phosphate, has been identified as the major persistent component in tissues such as blood, lung, muscle, and fat, exhibiting a long elimination half-life. who.intnih.gov Studies using radiolabelled TDBPP have shown that the highest concentration of metabolites is retained in the kidney, with significant levels still present five days after a single dose. who.intnih.gov This targeted accumulation is linked to the compound's nephrotoxicity (kidney toxicity). Covalent binding of TDBPP metabolites to proteins is most pronounced in the kidney, followed by the liver and testes, indicating these organs are primary targets for accumulation and potential damage. nih.gov
Ecotoxicological Research and Mechanistic Investigations of Tris 3 Methyl 2,3 Dibromobutyl Phosphate
Genotoxicity and Mutagenicity Mechanisms
There is a notable absence of studies investigating the genotoxicity and mutagenicity mechanisms of Tris(3-methyl-2,3-dibromobutyl)phosphate.
No specific studies on the induction of clastogenicity or the formation of DNA adducts by this compound have been identified in the available scientific literature. Research on other brominated flame retardants, such as Tris-BP, has shown evidence of clastogenic effects and the ability to form DNA adducts, which are key mechanisms of genotoxicity. nih.gov However, equivalent investigations for this compound have not been published.
The metabolic activation of this compound, including the potential roles of cytochrome P450 enzymes and the formation of reactive metabolites like 2-bromoacrolein (B81055), has not been a subject of published research. For the related compound Tris-BP, metabolic activation by cytochrome P450 to form 2-bromoacrolein has been identified as a critical step in its genotoxic mechanism. nih.gov However, it remains unconfirmed whether this compound undergoes a similar metabolic pathway.
Endocrine Disrupting Potential Research
There is no available research specifically examining the endocrine-disrupting potential of this compound. While other organophosphate flame retardants have been investigated for their ability to interfere with hormonal systems, similar studies on this compound are absent from the scientific record.
Neurotoxicological Pathways in Model Organisms
Specific studies on the neurotoxicological pathways of this compound in model organisms could not be found in the existing literature. While the neurotoxicity of other organophosphate flame retardants has been a subject of research, there is a clear data gap concerning the specific effects of this compound on the nervous system.
Hepatic and Renal Systemic Responses in Ecotoxicological Models
There is a lack of published studies on the hepatic and renal systemic responses to this compound in ecotoxicological models. Research on compounds like Tris-BP has documented nephrotoxic effects in animal models. nih.govnih.gov For instance, studies have shown that Tris-BP can induce renal tubular damage. nih.gov However, similar investigations into the potential liver and kidney toxicity of this compound have not been reported.
Developmental and Reproductive Effects in Aquatic and Terrestrial Species
No dedicated research on the developmental and reproductive effects of this compound in either aquatic or terrestrial species has been identified. While studies on other organophosphate flame retardants have indicated potential for reproductive and developmental toxicity, there is no specific data available for this compound. nih.govnih.gov
Data Tables
Due to the absence of specific research data for this compound, no data tables can be generated for its ecotoxicological effects.
Oxidative Stress Induction and Cellular Apoptosis Pathways
There is currently no available scientific data from ecotoxicological research or mechanistic investigations into the potential for this compound to induce oxidative stress or trigger cellular apoptosis pathways in any biological system.
Environmental Modeling and Predictive Assessments for Tris 3 Methyl 2,3 Dibromobutyl Phosphate
Multimedia Mass Balance Modeling for Environmental Distribution and Transport
No studies detailing the application of multimedia mass balance models to predict the environmental distribution and transport of Tris(3-methyl-2,3-dibromobutyl)phosphate were found. Such models require specific physicochemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and degradation rates which are not available for this compound.
Quantitative Structure-Activity Relationships (QSAR) for Predicting Environmental Behavior and Ecotoxicological Endpoints
There is no information available on the application of QSAR models to predict the environmental behavior and ecotoxicological endpoints of this compound. QSAR studies rely on existing experimental data for a group of chemicals to build predictive models, and the necessary data for this specific compound are absent.
Predictive Approaches for Environmental Persistence and Bioaccumulation Potential
No predictive studies on the environmental persistence (e.g., half-life in various environmental compartments) or bioaccumulation potential (e.g., bioconcentration factor, bioaccumulation factor) of this compound could be located.
Regulatory Science Perspectives and Research Gaps on Tris 3 Methyl 2,3 Dibromobutyl Phosphate As an Emerging Contaminant
Classification and Prioritization within International and National Environmental Monitoring Programs
Tris(3-methyl-2,3-dibromobutyl)phosphate, a member of the organophosphate flame retardant (OPFR) family, has garnered attention as an emerging environmental contaminant. aaqr.orgnih.gov OPFRs are increasingly used as replacements for polybrominated diphenyl ethers (PBDEs), which have been phased out due to their persistence, bioaccumulation, and toxicity. hep.com.cnd-nb.info Consequently, OPFRs are now ubiquitously detected in various environmental matrices, including air, water, soil, and dust. mdpi.com
While specific international and national environmental monitoring programs explicitly targeting this compound are not extensively documented in readily available literature, the broader class of halogenated OPFRs is under increasing scrutiny. The prioritization of these compounds for monitoring is often driven by their potential for long-range environmental transport, persistence, and adverse health effects. d-nb.infoacs.org For instance, the detection of other OPFRs in remote locations like the Arctic suggests the potential for long-range atmospheric transport of compounds within this class. acs.org
The classification of a substance for monitoring and potential regulation typically involves an evaluation of its intrinsic properties against criteria for persistence, bioaccumulation, and toxicity (PBT). The limited publicly available data on this compound hinders a comprehensive PBT assessment. However, its structural similarity to other brominated flame retardants, such as Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), which is recognized as a carcinogen, raises concerns. inchem.orgwho.intnih.govnih.gov
National and international bodies that may consider the classification and prioritization of such emerging contaminants include:
The Stockholm Convention on Persistent Organic Pollutants (POPs): This global treaty aims to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. While this compound is not currently listed, the convention's framework allows for the nomination of new substances.
The U.S. Environmental Protection Agency (EPA): Under the Toxic Substances Control Act (TSCA), the EPA has the authority to require reporting, record-keeping, and testing of chemical substances, and to place restrictions on their production and use. epa.gov The EPA evaluates chemicals based on their potential risks to human health and the environment.
The European Chemicals Agency (ECHA): Through the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, ECHA manages the technical and administrative aspects of the implementation of this comprehensive chemical safety legislation. Substances of very high concern (SVHCs) are identified based on criteria including PBT properties.
The table below summarizes the status of a related compound, Tris(2,3-dibromopropyl) phosphate, in various regulatory contexts, which may inform the future consideration of this compound.
| Regulatory Body/Program | Status of Tris(2,3-dibromopropyl) phosphate (TDBPP) |
| U.S. EPA Toxics Release Inventory | Listed substance subject to reporting requirements. nih.gov |
| California Proposition 65 | Listed as a chemical known to the state to cause cancer. ca.gov |
| International Agency for Research on Cancer (IARC) | Classified as "probably carcinogenic to humans" (Group 2A). nih.gov |
| National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen. nih.gov |
Identification of Critical Knowledge Gaps in Environmental Behavior and Biological Interactions
Significant knowledge gaps exist regarding the environmental behavior and biological interactions of this compound. A comprehensive environmental risk assessment requires a thorough understanding of the compound's fate, transport, and toxicity, much of which is currently lacking. labcorp.com
Environmental Behavior:
Persistence and Degradation: There is a critical need for data on the persistence of this compound in various environmental compartments. Studies on its degradation pathways, including photolysis, hydrolysis, and biodegradation, are essential to predict its environmental half-life. researchgate.netsigmaaldrich.com The identification of its degradation products is also crucial, as these may be more or less toxic than the parent compound. nih.govmdpi.com
Transport and Distribution: Information on the mobility and partitioning of this compound in the environment is scarce. Understanding its potential for long-range atmospheric transport and its distribution between soil, water, and sediment is vital for predicting its environmental concentrations and identifying potential sinks. hep.com.cn
Bioaccumulation and Biomagnification: Research is needed to determine the bioaccumulation potential of this compound in aquatic and terrestrial organisms. Studies on its uptake, metabolism, and excretion in various species will help to assess the risk of biomagnification through the food web.
Biological Interactions:
Toxicokinetics: A fundamental gap exists in our understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound in living organisms, including humans. This information is critical for assessing internal exposure and potential health risks.
Toxicity Mechanisms: The specific mechanisms of toxicity for this compound are largely unknown. Research is required to investigate its potential to cause adverse effects, such as reproductive toxicity, neurotoxicity, and endocrine disruption, which have been observed with other OPFRs. nih.gov
Metabolites and their Effects: The identification and toxicological assessment of metabolites are crucial. The metabolic transformation of the parent compound could lead to the formation of more toxic or persistent substances. nih.gov
The following table highlights the key research questions that need to be addressed to fill these critical knowledge gaps.
| Research Area | Key Unanswered Questions |
| Environmental Fate | What are the primary degradation pathways and rates in different environmental media? What are the identities and toxicities of the degradation products? |
| Environmental Transport | What is the potential for long-range atmospheric transport? How does it partition between air, water, soil, and sediment? |
| Bioaccumulation | What are the bioconcentration factors in various aquatic and terrestrial organisms? Does it biomagnify in food webs? |
| Toxicokinetics | How is it absorbed, distributed, metabolized, and excreted in different species? |
| Toxicology | What are the primary target organs and mechanisms of toxicity? Does it exhibit endocrine-disrupting, neurotoxic, or reproductive effects? |
Future Directions for Academic Research on Halogenated Organophosphate Esters in the Environment
Future academic research on halogenated organophosphate esters (OPEs), including this compound, should be directed towards a more holistic understanding of their environmental lifecycle and potential risks. mdpi.com This will require a multidisciplinary approach that integrates environmental chemistry, toxicology, and modeling.
Key future research directions include:
Development of Advanced Analytical Methods: There is a need for more sensitive and selective analytical methods for the detection and quantification of a wider range of halogenated OPEs and their metabolites in complex environmental and biological matrices. researchgate.netnih.govresearchgate.net This will improve exposure assessment and our understanding of their environmental distribution.
Comprehensive Environmental Monitoring: Long-term and large-scale monitoring programs are needed to track the spatial and temporal trends of halogenated OPEs in various environmental compartments globally. This data is essential for evaluating the effectiveness of any future regulatory actions.
In-depth Fate and Transport Studies: Research should focus on elucidating the environmental fate and transport mechanisms of these compounds, including their partitioning behavior, degradation pathways, and the formation of transformation products. acs.org This will improve the accuracy of environmental fate models.
Integrated Toxicological and Mechanistic Studies: A combination of in vivo, in vitro, and in silico approaches should be employed to investigate the toxicity of halogenated OPEs and their underlying mechanisms of action. This includes assessing their potential for mixture effects, as organisms are typically exposed to a cocktail of contaminants in the environment.
Risk Assessment and Management Strategies: The data generated from environmental monitoring, fate studies, and toxicological assessments should be integrated into comprehensive risk assessments. nih.govepa.gov This will provide a scientific basis for the development of effective risk management strategies and policies to protect human health and the environment.
Focus on Emerging and Novel Flame Retardants: As new flame retardants are introduced to the market, it is crucial to proactively assess their environmental and health profiles to avoid regrettable substitutions. Research should focus on developing predictive models for the environmental behavior and toxicity of these emerging compounds.
By addressing these research priorities, the scientific community can provide the necessary knowledge to support informed decision-making regarding the management of halogenated organophosphate esters and ensure the protection of environmental and human health.
Q & A
Q. What are the established synthetic routes for brominated phosphate esters like Tris(3-methyl-2,3-dibromobutyl)phosphate?
The synthesis of brominated phosphate esters typically involves esterification of phosphorus oxychloride with brominated alcohols. For example, TDBPP is synthesized via phosphorylation of 2,3-dibromo-1-propanol using phosphorus oxychloride under controlled conditions . Key parameters include stoichiometric ratios, reaction temperature (often 80–120°C), and inert atmosphere to prevent side reactions. Researchers should validate purity using chromatography (e.g., GC-MS) and elemental analysis .
Q. How can researchers characterize the structural and spectral properties of this compound?
Characterization methods include:
- NMR spectroscopy : To confirm the substitution pattern of bromine and methyl groups on the alkyl chain. For TDBPP, H and C NMR spectra resolve signals for methyl and brominated carbons .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns. TDBPP exhibits a base peak at m/z 697.6 (M) .
- FT-IR : Peaks at 1250–1300 cm (P=O stretching) and 500–600 cm (C-Br vibrations) are diagnostic .
Q. What safety protocols are critical for handling brominated phosphate esters in the lab?
- Controlled environments : Work in fume hoods with negative pressure to minimize inhalation exposure .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
- Storage : Store in airtight containers at ambient temperature, away from light and moisture, due to hydrolytic sensitivity .
Advanced Research Questions
Q. How do competing degradation pathways (e.g., hydrolysis, photolysis) influence the environmental persistence of brominated phosphate esters?
Brominated phosphate esters degrade via hydrolysis (pH-dependent) and UV photolysis. For TDBPP, hydrolysis at neutral pH yields 2,3-dibromopropanol and phosphoric acid, while photolysis generates brominated radicals . Advanced studies should employ LC-MS/MS to track degradation products and quantum mechanical modeling (e.g., DFT) to predict reaction pathways. Compare half-lives under varying conditions (pH, UV intensity) .
Q. What methodologies resolve contradictions in toxicity data across in vitro and in vivo studies?
Discrepancies may arise from metabolic activation differences. For example, TDBPP shows higher genotoxicity in mammalian cell assays (e.g., micronucleus tests) than in bacterial systems (Ames test) due to cytochrome P450-mediated bioactivation . Researchers should:
Q. How can flame-retardant efficacy be quantitatively assessed for this compound in polymer matrices?
Standardized tests include:
- Limiting Oxygen Index (LOI) : Measure the minimum oxygen concentration required to sustain combustion (ASTM D2863).
- Cone calorimetry : Quantify heat release rate (HRR) and smoke production under controlled radiant heat (ISO 5660).
- Thermogravimetric analysis (TGA) : Assess thermal stability and char formation. For TDBPP, LOI values increase by 25–30% in polyurethane foams .
Q. What computational tools predict the compound’s interaction with biological targets (e.g., hormone receptors)?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to receptors like estrogen receptor alpha (ERα). For TDBPP, hydrophobic interactions with the ligand-binding domain are predicted to disrupt hormone signaling . Validate predictions with in vitro receptor activation assays (e.g., luciferase reporter systems) .
Methodological Challenges and Data Gaps
Q. How can researchers address the lack of high-quality spectral libraries for this compound?
- Collaborate with institutions like NIST to contribute experimental spectra (e.g., IR, NMR, MS) to public databases .
- Use quantum chemical calculations (e.g., Gaussian software) to simulate spectra and compare with empirical data .
Q. What strategies improve reproducibility in ecotoxicological studies of brominated phosphate esters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
